N-[(6-Oxo-1-cyclohexa-2,4-dienylidene)methyl]furan-2-carbohydrazide
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Overview
Description
N-[(6-Oxo-1-cyclohexa-2,4-dienylidene)methyl]furan-2-carbohydrazide is a chemical compound with the molecular formula C12H10N2O3 and a molecular weight of 230.2194 g/mol . This compound is characterized by its unique structure, which includes a furan ring and a hydrazide group attached to a cyclohexadienylidene moiety.
Preparation Methods
The synthesis of N-[(6-Oxo-1-cyclohexa-2,4-dienylidene)methyl]furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with 6-oxo-1-cyclohexa-2,4-dienylidene methyl derivatives under specific conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[(6-Oxo-1-cyclohexa-2,4-dienylidene)methyl]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(6-Oxo-1-cyclohexa-2,4-dienylidene)methyl]furan-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(6-Oxo-1-cyclohexa-2,4-dienylidene)methyl]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[(6-Oxo-1-cyclohexa-2,4-dienylidene)methyl]furan-2-carbohydrazide can be compared with similar compounds such as:
N1,N10-bis[(6-oxo-1-cyclohexa-2,4-dienylidene)methyl]decanedihydrazide: This compound has a similar structure but with two hydrazide groups attached to a decane chain.
5-amino-6-[(3-ethoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-2-ethylsulfonyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: This compound features a thiadiazolo-pyrimidin ring system and an ethylsulfonyl group.
2-hydroxy-N′-[(5-hydroxy-6-oxo-1-cyclohexa-2,4-dienylidene)methyl]benzohydrazide: This compound includes a benzohydrazide moiety and hydroxyl groups.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H10N2O3 |
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Molecular Weight |
230.22 g/mol |
IUPAC Name |
N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]furan-2-carbohydrazide |
InChI |
InChI=1S/C12H10N2O3/c13-14(12(16)11-6-3-7-17-11)8-9-4-1-2-5-10(9)15/h1-8H,13H2/b9-8+ |
InChI Key |
NCQGQHKCPARRAV-CMDGGOBGSA-N |
Isomeric SMILES |
C1=C/C(=C\N(C(=O)C2=CC=CO2)N)/C(=O)C=C1 |
Canonical SMILES |
C1=CC(=CN(C(=O)C2=CC=CO2)N)C(=O)C=C1 |
Origin of Product |
United States |
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